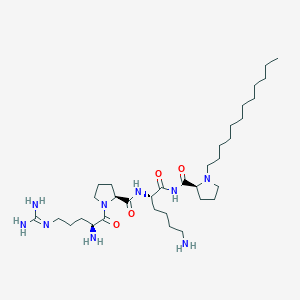
Arginyl-prolyl-lysyl-prolyl-dodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arginyl-prolyl-lysyl-prolyl-dodecane (APKPD) is a peptide that has been synthesized and studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of Arginyl-prolyl-lysyl-prolyl-dodecane is not fully understood, but it is believed to work by disrupting the cell membrane of microorganisms. This disrupts the normal functioning of the cell and leads to cell death.
Efectos Bioquímicos Y Fisiológicos
Arginyl-prolyl-lysyl-prolyl-dodecane has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of microorganisms, including bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory properties and to stimulate wound healing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Arginyl-prolyl-lysyl-prolyl-dodecane is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new drugs. However, there are also some limitations to its use in lab experiments. For example, it can be difficult to synthesize and purify in large quantities, and its mechanism of action is not fully understood.
Direcciones Futuras
There are many potential future directions for the study of Arginyl-prolyl-lysyl-prolyl-dodecane. One area of research could focus on optimizing the synthesis and purification methods to make it more accessible for use in drug development. Another area of research could focus on further understanding its mechanism of action and exploring its potential applications in other areas of biomedical research, such as cancer treatment or tissue engineering.
Métodos De Síntesis
Arginyl-prolyl-lysyl-prolyl-dodecane can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the stepwise addition of amino acids to a resin-bound peptide chain. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Arginyl-prolyl-lysyl-prolyl-dodecane has been studied for its potential applications in a variety of scientific research areas, including drug discovery, biotechnology, and biomedical research. It has been shown to have antimicrobial, antifungal, and antiviral activities, making it a potential candidate for the development of new drugs.
Propiedades
Número CAS |
111422-31-2 |
|---|---|
Nombre del producto |
Arginyl-prolyl-lysyl-prolyl-dodecane |
Fórmula molecular |
C34H65N9O4 |
Peso molecular |
663.9 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]-1-dodecylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C34H65N9O4/c1-2-3-4-5-6-7-8-9-10-13-23-42-24-15-19-28(42)31(45)41-30(44)27(18-11-12-21-35)40-32(46)29-20-16-25-43(29)33(47)26(36)17-14-22-39-34(37)38/h26-29H,2-25,35-36H2,1H3,(H,40,46)(H4,37,38,39)(H,41,44,45)/t26-,27-,28-,29-/m0/s1 |
Clave InChI |
DQGMTLZKLMCVRL-DZUOILHNSA-N |
SMILES isomérico |
CCCCCCCCCCCCN1CCC[C@H]1C(=O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N |
SMILES |
CCCCCCCCCCCCN1CCCC1C(=O)NC(=O)C(CCCCN)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N |
SMILES canónico |
CCCCCCCCCCCCN1CCCC1C(=O)NC(=O)C(CCCCN)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N |
Sinónimos |
Arg-Pro-Lys-Pro(CH2)(11)CH3 arginyl-prolyl-lysyl-prolyl-dodecane substance P (1-4)-C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



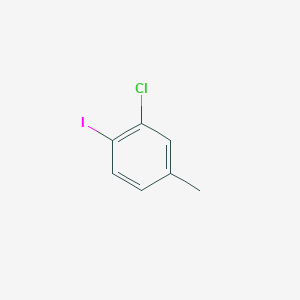
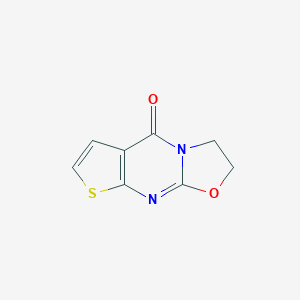
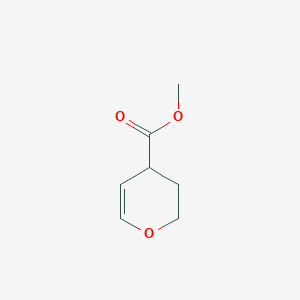
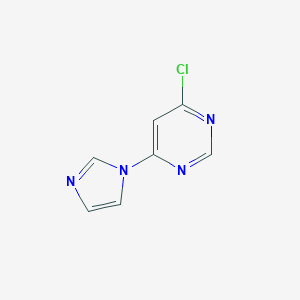
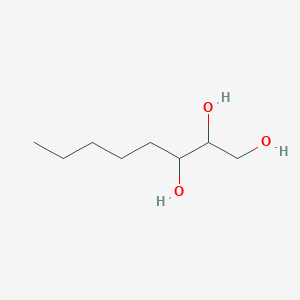
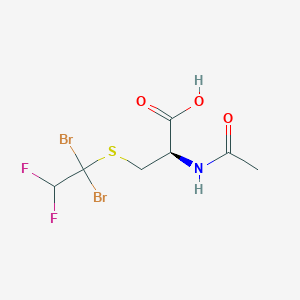
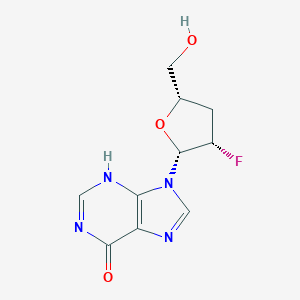
![1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-bta-,7a-bta-)]-(9CI)](/img/structure/B38426.png)
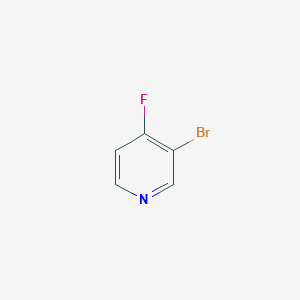
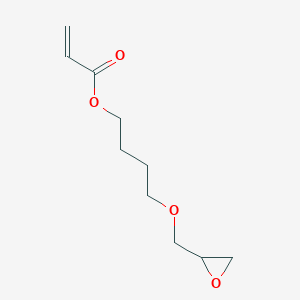
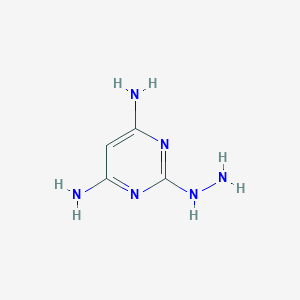
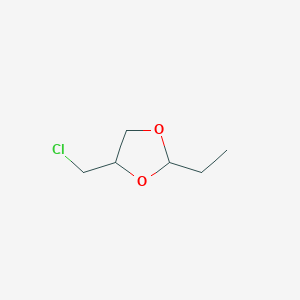
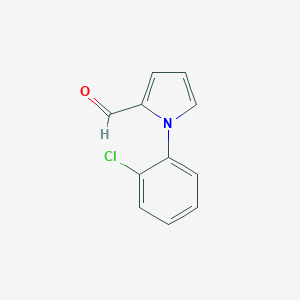
![1-[(4-Methoxyphenyl)sulfonyl]piperazine](/img/structure/B38441.png)